2-(2H-1,2,3-Triazol-4-yl)pyrimidine 2-(2H-1,2,3-Triazol-4-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC4008013
InChI: InChI=1S/C6H5N5/c1-2-7-6(8-3-1)5-4-9-11-10-5/h1-4H,(H,9,10,11)
SMILES: C1=CN=C(N=C1)C2=NNN=C2
Molecular Formula: C6H5N5
Molecular Weight: 147.14 g/mol

2-(2H-1,2,3-Triazol-4-yl)pyrimidine

CAS No.:

Cat. No.: VC4008013

Molecular Formula: C6H5N5

Molecular Weight: 147.14 g/mol

* For research use only. Not for human or veterinary use.

2-(2H-1,2,3-Triazol-4-yl)pyrimidine -

Specification

Molecular Formula C6H5N5
Molecular Weight 147.14 g/mol
IUPAC Name 2-(2H-triazol-4-yl)pyrimidine
Standard InChI InChI=1S/C6H5N5/c1-2-7-6(8-3-1)5-4-9-11-10-5/h1-4H,(H,9,10,11)
Standard InChI Key AKVRGYUHJCVPHH-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)C2=NNN=C2
Canonical SMILES C1=CN=C(N=C1)C2=NNN=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a six-membered pyrimidine ring (C4H4N2) fused to a five-membered 1,2,3-triazole (C2H3N3). X-ray diffraction studies demonstrate that the triazole ring adopts a near-planar conformation with the pyrimidine system, facilitated by π-π stacking interactions . Bond lengths between the triazole N2 and pyrimidine C2 atoms measure approximately 1.34 Å, indicating partial double-bond character conducive to electronic delocalization .

Table 1: Key Structural Parameters from X-ray Crystallography

ParameterValue (Å/°)Source Compound
N1–C2 bond length1.344a
C2–N3 bond length1.314a
Dihedral angle (pyrimidine-triazole)3.8°10

Spectroscopic Characterization

1H NMR spectra of derivatives such as 5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (4b) show distinct resonances for pyrazoline protons at δ 3.40–5.83 ppm and aromatic protons at δ 7.18–7.71 ppm . 13C NMR spectra confirm the thiazole C2 resonance at 165.4–165.8 ppm, indicative of strong electron withdrawal .

Synthesis Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction remains the gold standard for constructing the triazole ring. Propargyl-substituted pyrimidines react with azides in the presence of Cu(OAc)2·H2O, yielding 1,4-disubstituted triazoles with >80% efficiency . For example, N-1-propargylthymine (4) reacts with benzyl azides to form triazolyl derivatives in 87% yield under reflux conditions .

Table 2: Optimization of CuAAC Conditions

SubstrateCatalystTemp (°C)Time (h)Yield (%)
N-1-propargyluracilCu(OAc)2·H2O457264
N-1-propargylthymineCuI802487

Multi-Component Reactions (MCRs)

MCRs enable one-pot synthesis of complex architectures. A three-component reaction involving 4-bromobenzaldehyde, thiourea, and acetoacetic ester yields thiazolo[3,2-a]pyrimidine precursors, which subsequently undergo propargylation and azide cycloaddition to form triazolyl derivatives . This approach reduces purification steps and achieves 88% yield for intermediate 4-hydroxybenzylidenethiazolo[3,2-a]pyrimidine (3) .

Biological Activities

Anticancer Efficacy

Derivatives such as 1,2,3-triazole-linked pyrimidine-benzoxazole (11b) exhibit nanomolar potency against prostate (PC3: IC50 = 0.01 ± 0.0084 µM), lung (A549: 0.98 ± 0.12 µM), and breast (MCF-7: 1.2 ± 0.15 µM) cancer cell lines, outperforming etoposide by 10–200-fold . Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via caspase-3 activation .

Table 3: Comparative Anticancer Activity (IC50, µM)

CompoundPC3DU-145A549MCF-7
11b0.01 ± 0.0080.45 ± 0.090.98 ± 0.121.2 ± 0.15
Etoposide1.97 ± 0.452.34 ± 0.672.89 ± 0.213.08 ± 0.14

Antimicrobial and Antiviral Profiles

Triazolyl-pyrimidine hybrids inhibit Mycobacterium tuberculosis H37Rv at 2.5 µg/mL (MIC), comparable to isoniazid . Against HSV-1, EC50 values reach 0.8 µM via thymidine kinase inhibition, as demonstrated in plaque reduction assays .

Applications in Material Science

Coordination Polymers

Propargyl ethers of thiazolo[3,2-a]pyrimidine form luminescent Cu(I) coordination polymers with quantum yields of 18–22% . These materials exhibit tunable emission wavelengths (λem = 450–620 nm) based on substituent electronegativity, enabling applications in OLEDs .

Supramolecular Architectures

Crystal engineering of fluorophenyl-triazolylpyrimidines generates porous frameworks with BET surface areas up to 1,050 m²/g, suitable for gas storage (CO2 uptake: 12.7 wt% at 273 K) .

Recent Advances and Future Directions

Photoactive Derivatives

2024 studies report thiazolo[3,2-a]pyrimidine-triazole conjugates with two-photon absorption cross-sections of 1,200 GM at 800 nm, enabling deep-tissue imaging .

Targeted Drug Delivery

Functionalization with PEGylated dendrimers enhances aqueous solubility (logP = −0.7) and tumor accumulation in murine models, reducing off-target toxicity by 40% .

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